Methyl 4,5-dimethoxy-2-(2-phenoxyacetylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4,5-dimethoxy-2-(2-phenoxyacetylamino)benzoate” is a chemical compound with the molecular formula C18H19NO6 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 18 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . The average mass of the molecule is 345.347 Da, and the monoisotopic mass is 345.121246 Da .Scientific Research Applications
Novel Recovery and Thermal Decomposition
Research on benzoxazine dimers, which share structural similarities with Methyl 4,5-dimethoxy-2-(2-phenoxyacetylamino)benzoate, reveals their application in the recovery of nano-structured ceria (CeO2) via thermal decomposition. This process highlights the potential of such compounds in materials science, particularly in the preparation of metal oxide nanoparticles with specific properties for catalysis or electronics (Veranitisagul et al., 2011).
Synthesis of Heterocyclic Systems
Compounds structurally related to this compound are utilized in the synthesis of heterocyclic systems, demonstrating their significance in medicinal chemistry. For instance, methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate are prepared as reagents for creating various heterocyclic compounds, which could have potential applications in drug discovery and development (Selič et al., 1997).
Captodative Olefins and Synthesis of Benzofurans
The synthesis of captodative olefins from compounds including 2-phenoxyacetic esters, which are closely related to the chemical structure , showcases their application in organic synthesis. These olefins are used in intramolecular cyclization processes to efficiently produce benzofurans, a class of organic compounds with various pharmaceutical and material science applications (Cruz & Tamariz, 2004).
Nonlinear Optical Properties
Research into the nonlinear optical properties of novel T-type polyurethanes incorporating similar functional groups indicates the potential of such compounds in the development of materials with specific optical characteristics. These materials, showing high thermal stability of second harmonic generation, could be crucial in optical communication technologies and information processing (Lee, Bang, & Baek, 2005).
Spectroelectrochemical Characterisation
The development of a magenta polypyrrole derivatized with Methyl Red azo dye, incorporating similar ester and azo functional groups, underscores the application of such compounds in electrochemical sensors and displays. This research demonstrates the feasibility of using these compounds for pH sensing applications, given their color-changing properties in response to pH variations (Almeida et al., 2017).
Safety and Hazards
While the specific safety data sheet for “Methyl 4,5-dimethoxy-2-(2-phenoxyacetylamino)benzoate” is not available, it’s important to handle all chemicals with care. This includes wearing appropriate personal protective equipment, avoiding inhalation or contact with skin and eyes, and ensuring good ventilation .
properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[(2-phenoxyacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-22-15-9-13(18(21)24-3)14(10-16(15)23-2)19-17(20)11-25-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSNVNYFSDMJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)COC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.